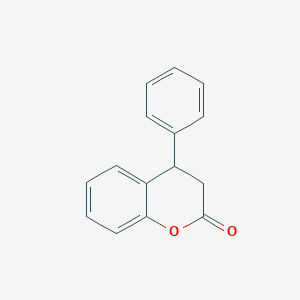

4-Phenyl-2-chromanone

Description

Properties

IUPAC Name |

4-phenyl-3,4-dihydrochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-9,13H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVVKHXECFZKFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2OC1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

4-Phenyl-2-chromanone and its derivatives have been investigated for their potential as anticancer agents. Research indicates that certain derivatives can inhibit telomerase activity, which is crucial for cancer cell proliferation. For instance, a study synthesized various 2-phenyl-4H-chromone derivatives that exhibited telomerase inhibitory effects, suggesting their potential utility in cancer therapy .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Activity | Reference |

|---|---|---|

| 2-Phenyl-4H-chromone derivatives | Telomerase inhibition | |

| (E)-3-benzylidenechroman-4-one | High binding affinity to Aβ plaques |

Antimicrobial Properties

The antimicrobial efficacy of this compound has been demonstrated against various pathogens. Studies show that it exhibits significant antibacterial and antifungal activities. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen Targeted | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 6-Chloro-2-vinyl chroman-4-one | Bacillus subtilis | 4.17 lg/mL | |

| 3-Azolyl-4-chromanone phenylhydrazones | C. albicans | 8 µg/mL |

Neurodegenerative Disease Diagnostics

Recent studies have highlighted the potential of this compound derivatives as diagnostic agents for neurodegenerative diseases such as Alzheimer's disease. Specific derivatives have shown high binding affinities to β-amyloid plaques, which are characteristic of Alzheimer's pathology. This feature positions them as promising candidates for early diagnostic imaging .

Table 3: Diagnostic Applications of this compound Derivatives

Other Biological Activities

Beyond its applications in cancer treatment and antimicrobial activity, this compound has shown antioxidant properties and anti-inflammatory effects. These characteristics make it a valuable compound in the development of therapies targeting oxidative stress-related conditions and inflammatory diseases .

Table 4: Summary of Biological Activities

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring enhance electrophilic reactivity, facilitating nucleophilic additions . Methoxy groups (e.g., 6-OMe in ) improve solubility but may reduce metabolic stability.

- Synthetic Efficiency: Baeyer-Villiger oxidation (for this compound) and decarboxylative coupling (for 2-(4-Fluoro-benzoyl)-chromen-4-one) offer high yields (>75%), whereas multi-step functionalization (e.g., ) lacks reported efficiency.

Physicochemical Properties

Physical data highlight the impact of substituents on stability and solubility:

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polarity) |

|---|---|---|---|

| This compound | 238.28 | ~150–160 (est.) | Low (non-polar) |

| 2-(4-Chlorophenyl)-6-methoxy | 306.75 | 105 | Moderate (DMF/EtOH) |

| 2-(4-Fluorophenyl)-flavanone | 268.24 | 120–125 | Low (CHCl₃) |

| 5-Hydroxy-3-(4-hydroxybenzyl) | 344.34 | >200 | High (DMSO) |

Preparation Methods

Base-Promoted Crossed Aldol Condensation

The synthesis of 4-phenyl-2-chromanone via aldol condensation leverages 2'-hydroxyacetophenone derivatives and aryl aldehydes under basic conditions. In a representative procedure, 4-phenyl-2-hydroxyacetophenone reacts with benzaldehyde in ethanol using diisopropylamine (DIPA) as a base under microwave irradiation (170°C, 1 h). The reaction proceeds via a crossed aldol mechanism, where the enolate of the acetophenone attacks the aldehyde, followed by an intramolecular oxa-Michael addition to cyclize the intermediate into the chromanone framework.

Yields for this method range from 17% to 88%, contingent on the electronic nature of substituents. Electron-deficient acetophenones (e.g., nitro- or chloro-substituted) favor higher yields due to reduced aldehyde self-condensation, whereas electron-donating groups (e.g., methoxy) promote side reactions, necessitating chromatographic purification. For instance, 6-methoxy-2-hydroxyacetophenone yields only 17% of the desired product under identical conditions.

Solvent and Base Optimization

Systematic screening of bases and solvents reveals that DIPA in toluene or ethanol enhances reaction efficiency. Comparatively, pyrrolidine and morpholine in ethanol achieve moderate yields (52–61%), while piperidine and piperazine underperform due to steric hindrance. Microwave irradiation proves superior to conventional heating, reducing reaction times from 48 h to 1 h and improving regioselectivity.

Intramolecular Ester Carbonyl Olefination

Pelter’s Method for Chromone Synthesis

Pelter’s protocol employs (trimethylsilyl)methylene triphenylphosphorane to facilitate intramolecular olefination of ester precursors. For this compound, ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate undergoes deprotonation with triethylamine, followed by phosphorane-mediated olefination to form the chromanone core. This method circumvents the need for harsh acids and enables late-stage functionalization of the phenyl group.

Kumar’s Adaptation for 2-Chromanones

Kumar and Bodas modified this approach by utilizing diketone intermediates derived from Baker–Venkataraman rearrangements. Starting with 2'-hydroxy-4-phenylacetophenone, benzoylation followed by rearrangement yields a 1,3-diketone, which cyclizes under acidic conditions to afford this compound in 65% yield. The use of p-toluenesulfonic acid in dichloromethane ensures mild cyclization, preserving acid-sensitive substituents.

Palladium-Catalyzed Ring-Opening and Ring-Closing Strategies

Aminocarbonylation of Chromone-3-Carboxamides

A recent advance involves palladium-catalyzed aminocarbonylation of iodochromones with primary amines. For example, 3-iodo-4-phenylchromone reacts with methylamine under CO atmosphere (1 atm, 100°C) to form a chroman-2,4-dione intermediate, which undergoes selective ketone reduction with NaBH4 to yield this compound. This method achieves 72% isolated yield and excels in introducing diverse amine functionalities at position 3.

Mechanistic Insights

The reaction proceeds via oxidative addition of Pd(0) into the C–I bond, forming an acylpalladium intermediate that undergoes carbonyl insertion and reductive elimination. Computational studies confirm that the cis-isomer predominates due to steric stabilization of the transition state.

Comparative Analysis of Synthetic Routes

Yield and Selectivity Considerations

The table below contrasts key parameters for the primary methods:

| Method | Conditions | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| Aldol Condensation | DIPA, EtOH, 170°C, MW | 17–88 | 80:20 (cis:trans) |

| Pelter Olefination | Ph3P=CHSiMe3, Et3N, DMF | 58 | N/A |

| Pd-Catalyzed | Pd(OAc)2, CO, 100°C | 72 | >95% cis |

Microwave-assisted aldol condensation offers the highest yields for electron-deficient substrates but struggles with steric hindrance. Palladium catalysis provides superior stereocontrol, albeit requiring specialized reagents.

Substrate Scope and Limitations

Electron-withdrawing groups on the acetophenone ring enhance reactivity in aldol condensations but limit compatibility with nucleophilic amines in palladium-based routes. Conversely, Pelter’s method accommodates bulky substituents but suffers from lower yields due to competing side reactions.

Q & A

Basic: What are the standard methods for synthesizing 4-Phenyl-2-chromanone, and how can purity be ensured?

Answer:

The synthesis typically involves Claisen-Schmidt condensation between substituted acetophenones and aldehydes under alkaline conditions. For example, a protocol analogous to the synthesis of 2-(4-chlorophenyl)-6-methoxychroman-4-one (, S2) uses ethanol as a solvent, potassium hydroxide as a base, and controlled temperatures (5–10°C). Recrystallization from ethanol or DMF is recommended to isolate high-purity crystals. Purity validation via HPLC or GC-MS is critical, with retention times compared to standards (e.g., NIST Chemistry WebBook data in ).

Advanced: How can reaction conditions be optimized to improve the yield of this compound derivatives?

Answer:

Design of Experiments (DoE) frameworks, such as response surface methodology, should be employed to evaluate variables like temperature, molar ratios, and solvent polarity. Trial experiments (as suggested in , C15) can identify optimal ranges. For instance, highlights a 75% yield achieved by maintaining low temperatures (5–10°C) and extended reaction times (24 h). Statistical tools like ANOVA can validate the significance of each variable .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- FT-IR : Identifies functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹ for the chromanone ring).

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons and methoxy groups, as in ).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (, S1).

- UV-Vis : Assesses π→π* transitions in the chromanone system ( ).

Advanced: How can contradictions in pharmacological activity data for this compound derivatives be resolved?

Answer:

Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent controls). A meta-analysis should standardize data by normalizing against controls and applying statistical tests (t-test, Cohen’s d). For example, emphasizes the need to quantify uncertainties in biological assays (e.g., antioxidant activity in flavanones). Replicate studies under controlled conditions ( ) and cross-validate results with computational models (e.g., molecular docking) .

Basic: What structural features of this compound influence its reactivity?

Answer:

- Electron-withdrawing substituents (e.g., Cl, NO₂) on the phenyl ring increase electrophilicity at the carbonyl group.

- Methoxy groups (as in ) enhance solubility and stabilize intermediates via resonance.

- Chromanone ring conformation : Distorted envelope conformations (puckering parameters Q = 0.4973 Å, θ = 122.19°) affect steric interactions (, S1).

Advanced: How can computational methods predict the pharmacokinetic properties of this compound derivatives?

Answer:

- DFT calculations : Optimize geometry and compute frontier molecular orbitals to predict reactivity.

- ADMET prediction : Tools like SwissADME evaluate bioavailability, BBB permeability, and CYP450 interactions (e.g., ’s analysis of log P and solubility).

- Molecular dynamics : Simulate interactions with biological targets (e.g., enzymes in ).

Basic: What are the best practices for resolving impurities in synthesized this compound?

Answer:

- Chromatography : Use preparative HPLC with C18 columns ( ).

- Recrystallization : Optimize solvent polarity (e.g., ethanol vs. DMF in ).

- Spectroscopic tracking : Monitor byproducts via LC-MS/MS.

Advanced: How can crystallographic data resolve ambiguities in the stereochemistry of substituted chromanones?

Answer:

Single-crystal X-ray diffraction (, S3) determines absolute configuration, dihedral angles (e.g., 65.3° between aromatic rings), and hydrogen-bonding networks (C–H···O and C–H···π interactions). Compare with databases (e.g., Cambridge Structural Database) to validate novel structures .

Basic: How should researchers validate analytical methods for quantifying this compound in mixtures?

Answer:

Follow ICH guidelines:

- Linearity : Calibration curves (R² > 0.99) across 50–150% of expected concentration.

- Precision : ≤2% RSD for intraday/interday assays.

- Accuracy : Spike-recovery tests (95–105%). Reference standards from NIST ( ) ensure reliability .

Advanced: What kinetic studies are needed to elucidate the degradation pathways of this compound under physiological conditions?

Answer:

- pH-rate profiling : Measure hydrolysis rates across pH 1–10.

- Stopped-flow spectroscopy : Capture transient intermediates.

- Arrhenius analysis : Determine activation energy (Eₐ) for thermal degradation (’s synthesis conditions provide a baseline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.